molecular formula C11H16Br2N2O2S B224492 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide CAS No. 1421-00-7

4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide

Cat. No.: B224492
CAS No.: 1421-00-7
M. Wt: 400.13 g/mol
InChI Key: HFKONGLDMIHZRA-UHFFFAOYSA-N
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Description

4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of two bromine atoms attached to ethyl and propyl groups, which are further connected to an amino group and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2-bromoethylamine and 2-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions in the presence of oxidizing agents, such as hydrogen peroxide or potassium permanganate, resulting in the formation of sulfonic acids or other oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and water, as well as catalysts or bases like sodium hydroxide, potassium carbonate, and palladium on carbon .

Scientific Research Applications

4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide can be compared with other similar compounds, such as:

    4-((2-Chloroethyl)(2-chloropropyl)amino)benzenesulfonamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological properties.

    4-((2-Bromoethyl)(2-bromopropyl)amino)benzene-1-sulfonamide: A closely related compound with slight variations in the sulfonamide group, affecting its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of bromine atoms and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

1421-00-7

Molecular Formula

C11H16Br2N2O2S

Molecular Weight

400.13 g/mol

IUPAC Name

4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide

InChI

InChI=1S/C11H16Br2N2O2S/c12-6-1-8-15(9-7-13)10-2-4-11(5-3-10)18(14,16)17/h2-5H,1,6-9H2,(H2,14,16,17)

InChI Key

HFKONGLDMIHZRA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N

Key on ui other cas no.

1421-00-7

Synonyms

4-N-(2-bromoethyl)-4-N-(2-bromopropyl)sulfanilamide
T 18
T-18

Origin of Product

United States

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